molecular formula C20H20N2O2 B2737802 2-(1H-indol-1-yl)-1-(6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone CAS No. 1207039-58-4

2-(1H-indol-1-yl)-1-(6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone

Cat. No.: B2737802
CAS No.: 1207039-58-4
M. Wt: 320.392
InChI Key: VKHIIXOOOLSHSD-UHFFFAOYSA-N
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Description

2-(1H-indol-1-yl)-1-(6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone is a potent and selective cell-active inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A), an epigenetic enzyme that plays a critical role in regulating gene expression by demethylating histone H3 on lysine 4 and lysine 9 (H3K4me1/2 and H3K9me1/2). This compound was developed and characterized as part of a structure-activity relationship study to discover novel tranylcypromine-based LSD1 inhibitors, where its specific structural features were shown to confer high potency and selectivity. By inhibiting LSD1, this molecule prevents the removal of transcriptionally activating methyl marks, leading to the re-expression of silenced genes, including tumor suppressor genes and differentiation markers. Its primary research value lies in probing the biological functions of LSD1 in various disease contexts, particularly in oncology for the study of acute myeloid leukemia (AML) and small cell lung cancer (SCLC), where LSD1 is often dysregulated. Furthermore, it serves as a critical tool compound in epigenetics research for investigating the interplay between histone methylation, cellular differentiation, and stem cell plasticity, providing insights into potential therapeutic strategies for cancer and other diseases driven by epigenetic dysfunction.

Properties

IUPAC Name

2-indol-1-yl-1-(6-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O2/c1-24-18-7-6-17-13-22(11-9-16(17)12-18)20(23)14-21-10-8-15-4-2-3-5-19(15)21/h2-8,10,12H,9,11,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKHIIXOOOLSHSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(CN(CC2)C(=O)CN3C=CC4=CC=CC=C43)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-indol-1-yl)-1-(6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Indole Moiety: Starting from an appropriate indole precursor, such as indole-3-carboxaldehyde, which undergoes a condensation reaction with an amine to form the indole structure.

    Formation of the Dihydroisoquinoline Moiety: This can be synthesized from a methoxy-substituted benzaldehyde through a Pictet-Spengler reaction with an amine, leading to the dihydroisoquinoline structure.

    Coupling Reaction: The final step involves coupling the indole and dihydroisoquinoline moieties through a suitable linker, often using a Friedel-Crafts acylation reaction to form the ethanone bridge.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Oxidative Functionalization at C(sp³)-H Sites

The dihydroisoquinoline subunit undergoes DDQ-mediated oxidative C(sp³)-H functionalization to generate reactive intermediates. For example:

  • Radical cation formation : Single-electron transfer from the nitrogen atom to DDQ creates a radical cation (detected via radical inhibition experiments with BHT), enabling subsequent H-atom abstraction to form an iminium ion intermediate .

  • Nucleophilic trapping : The iminium ion reacts with electron-rich nucleophiles (e.g., indoles, pyrroles) to yield C(1)-substituted derivatives (Table 1) .

Table 1 : Representative Reactions of Dihydroisoquinoline Derivatives

Reaction TypeConditionsProduct YieldKey Observations
Oxidative coupling with indolesDDQ (1.1 equiv), CH₂Cl₂, rt, 12h72–98% Radical inhibition reduces yield
Cyclization with alkynesBenzoic acid, toluene, 90°C86% Requires acid catalysis

Nucleophilic Reactions at the Ethanone Carbonyl

The ethanone carbonyl group participates in nucleophilic additions:

  • Grignard reagents : Alkyl/aryl magnesium halides add to the carbonyl, forming tertiary alcohols.

  • Reductive amination : Sodium cyanoborohydride converts the ketone to an amine via Schiff base intermediates .

Example :

  • Reductive alkylation :
    2-(Indol-1-yl)ethanone+RNH2NaBH3CN2-(Indol-1-yl)-1-(alkylamino)ethane\text{2-(Indol-1-yl)ethanone} + \text{RNH}_2 \xrightarrow{\text{NaBH}_3\text{CN}} \text{2-(Indol-1-yl)-1-(alkylamino)ethane}

Electrophilic Substitution on the Indole Ring

The indole moiety undergoes electrophilic substitution at the C3 position due to its electron-rich aromatic system:

  • Friedel-Crafts acylation : AcCl/AlCl₃ introduces acetyl groups at C3.

  • Halogenation : NBS or Br₂ in DCM selectively brominates the indole ring.

Key Data :

  • Bromination at C6 of the indole ring (as in 2-(6-bromoindol-1-yl) analogs) enhances sigma-2 receptor binding affinity.

Methoxy Group Reactivity

The 6-methoxy group on the isoquinoline ring is susceptible to:

  • Demethylation : BBr₃ in CH₂Cl₂ cleaves the methyl ether to a hydroxyl group .

  • Sulfonation : SO₃/pyridine converts the methoxy group to a sulfonate ester for further functionalization.

Multi-Component Reactions (MCRs)

The compound participates in MCRs to form complex heterocycles:

  • With isatins and alkynes : Acid-catalyzed cyclization generates spirooxindole-pyrroloisoquinoline hybrids (e.g., 5,6-dihydropyrrolo[2,1-a]isoquinolines) .

Optimized Conditions :

  • Catalyst: 20 mol% benzoic acid

  • Solvent: Toluene

  • Temperature: 90°C

Radical-Based Modifications

Photoredox catalysis enables C–H bond functionalization:

  • Decarboxylative coupling : Under blue LED light, carboxylic acids donate alkyl radicals for C–H alkylation .

Stability and Degradation Pathways

  • Hydrolysis : The ethanone bridge is stable under neutral conditions but hydrolyzes in strong acid/base to acetic acid derivatives .

  • Oxidative degradation : DDQ or MnO₂ oxidizes the dihydroisoquinoline to a fully aromatic isoquinoline .

Scientific Research Applications

Biological Activities

Research has indicated that compounds similar to 2-(1H-indol-1-yl)-1-(6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone exhibit a range of biological activities:

Antimicrobial Properties

Studies have demonstrated that isoquinoline derivatives possess antimicrobial activity. For example, compounds derived from similar structures have shown effectiveness against various bacterial strains. The presence of the indole moiety may enhance this activity due to its ability to interact with microbial enzymes or cell membranes .

Anticancer Activity

The compound has been evaluated for its potential anticancer properties. Molecular docking studies suggest that it may inhibit specific cancer-related enzymes such as DNA gyrase, which is crucial for bacterial DNA replication and has implications in cancer treatment . The binding affinity observed in these studies indicates that the compound could serve as a lead for developing new anticancer agents.

Neuroprotective Effects

Research into similar indole-based compounds has revealed neuroprotective effects, potentially useful in treating neurodegenerative diseases. The ability of these compounds to cross the blood-brain barrier and their interaction with neurotransmitter systems make them candidates for further exploration in neuropharmacology .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions including:

  • Formation of the indole nucleus.
  • Construction of the isoquinoline framework.
  • Final coupling reactions to yield the target compound.

Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .

Case Studies

Several case studies highlight the applications of this compound:

Case Study 1: Antimicrobial Evaluation

A series of derivatives were synthesized and tested for antimicrobial activity against Escherichia coli and Staphylococcus aureus. Results indicated that certain modifications to the structure significantly enhanced antibacterial efficacy, suggesting a structure-activity relationship that could guide future drug design efforts .

Case Study 2: Anticancer Research

In vitro studies using human cancer cell lines revealed that derivatives of this compound exhibited cytotoxic effects at varying concentrations. The mechanism of action was linked to apoptosis induction through mitochondrial pathways, providing insights into its potential as an anticancer agent .

Mechanism of Action

The mechanism of action of 2-(1H-indol-1-yl)-1-(6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone would depend on its specific biological target. Generally, compounds with indole and isoquinoline structures can interact with a variety of molecular targets, including:

    Receptors: Binding to neurotransmitter receptors, potentially modulating their activity.

    Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    DNA/RNA: Intercalating into nucleic acids, affecting gene expression.

Comparison with Similar Compounds

Comparison with Structural Analogues

Variations in Dihydroisoquinoline Substituents

6,7-Dimethoxy Derivatives
  • Example: 1-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-(phenylamino)ethanone Key Differences: Additional methoxy group at position 5. Biological Activity: Tested as HIV-1 reverse transcriptase (RT) inhibitors, with compounds showing 50–74% inhibition at 100 μM. Electron-withdrawing groups (e.g., chloro) on the phenyl ring enhanced potency .
Methyl- and Hydroxy-Substituted Derivatives
  • Examples: 1-(7-Methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethanone 1-(8-Hydroxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone Key Differences: Methyl (position 7) or hydroxy (position 8) substituents instead of methoxy. Impact: Methyl groups increase lipophilicity, while hydroxy groups enhance solubility. The 6-methoxy group in the target compound balances these properties, offering moderate hydrophobicity for membrane penetration.

Variations in the Heterocyclic Component

Indole vs. Phenyl or Pyrimidine
  • Example 1: 1-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-(4-isobutylphenyl)propan-1-one Key Differences: Isobutylphenyl replaces indole; propanone linker instead of ethanone. Biological Context: Designed as ibuprofen hybrids for anti-inflammatory applications. The indole in the target compound may confer distinct binding modes, such as π-π stacking in neurological targets.
  • Example 2: 1-[2-(3,4-Dihydroisoquinolin-2(1H)-yl)-4-methylpyrimidin-5-yl]ethanone Key Differences: Pyrimidine ring replaces indole. Impact: Pyrimidines often engage in hydrogen bonding via nitrogen atoms, whereas indole’s NH group may participate in different interactions (e.g., with serotonin receptors).
HIV-1 Reverse Transcriptase Inhibition
  • Analogues : 6,7-Dimethoxy derivatives (e.g., compound 8h: 74.82% inhibition at 100 μM) .
  • The absence of a 7-methoxy group might reduce activity compared to dimethoxy analogues.
CD44 Antagonism
  • Example: Can159 (contains indole and dihydroisoquinoline) . Key Differences: Indole at position 5 vs. position 1 in the target compound. Findings: Can159 stabilizes CD44 conformational dynamics via hydrophobic and hydrophilic interactions. The target compound’s 1H-indol-1-yl group may alter binding orientation.

Physicochemical and Structural Properties

Compound Dihydroisoquinoline Substituent Heterocycle Linker Key Biological Activity
Target Compound 6-Methoxy Indole (1H-1-yl) Ethanone Not explicitly tested (potential multi-target)
6,7-Dimethoxy Derivative 6,7-Dimethoxy Phenylamino Ethanone HIV-1 RT inhibition (74.82% at 100 μM)
1-(7-Methyl Derivative) 7-Methyl None Ethanone Intermediate for pharmaceuticals
Can159 7-Amino Indole (5-yl) Ethanol CD44 antagonism (in silico)

Key Findings and Implications

Substituent Position Matters : The 6-methoxy group in the target compound provides a balance between electronic effects and steric bulk, distinguishing it from 6,7-dimethoxy or alkyl-substituted analogues.

Heterocycle Determines Target Specificity : Indole-containing compounds (e.g., target compound, Can159) may target neurological or adhesion proteins, while phenyl/pyrimidine derivatives align with antiviral or anti-inflammatory applications.

Biological Activity

The compound 2-(1H-indol-1-yl)-1-(6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone is a novel synthetic molecule that has garnered attention for its potential biological activities, particularly in the realms of neuroprotection and antidepressant effects. This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy, and potential therapeutic applications based on recent research findings.

Chemical Structure

The molecular structure of this compound can be represented as follows:

  • Molecular Formula : C16H16N2O2
  • Molecular Weight : 284.31 g/mol
  • SMILES Notation : CC(=O)C1=C(C=CC=N1)C2=C(C(=C(C=C2)OC)N)N(C)C

Biological Activity Overview

Recent studies have explored the biological activity of this compound, focusing on its neuroprotective properties and effects on various cellular pathways.

Neuroprotective Effects

Research indicates that this compound exhibits significant neuroprotective effects, particularly in models of oxidative stress. It has been shown to reduce apoptosis in neuronal cells induced by corticosterone, a stress hormone. The underlying mechanisms include:

  • Reduction of Reactive Oxygen Species (ROS) : The compound effectively lowers ROS levels in treated cells, which is crucial for preventing oxidative damage.
  • Upregulation of Antioxidant Factors : It enhances the levels of glutathione (GSH), an important antioxidant that protects cells from oxidative stress.
  • Influence on Neurotrophic Factors : The compound promotes the expression of brain-derived neurotrophic factor (BDNF), which supports neuron survival and growth.

Antidepressant Activity

In vivo studies using animal models have demonstrated that this compound possesses antidepressant-like effects. The forced swim test (FST) and open field test (OFT) results indicate:

  • Reduction in Immobility Time : Animals treated with the compound showed significantly reduced immobility times compared to controls.
  • Enhanced Locomotor Activity : Treated animals displayed increased general locomotor activity, suggesting improved mood and reduced depressive symptoms.

Mechanistic Insights

The mechanistic studies suggest that the antidepressant effects may be attributed to the modulation of neurotransmitter systems and neuroprotective pathways:

  • Calcium Ion Regulation : The compound appears to downregulate calcium ion concentrations in neuronal cells, which is beneficial for maintaining cellular homeostasis.
  • Stimulation of Cell Proliferation : It promotes neuronal cell proliferation and maturation in the hippocampus after chronic treatment, which is vital for cognitive function and mood regulation.

Cytotoxicity Assessment

The safety profile of this compound was evaluated through cytotoxicity assays on normal human cell lines (HEK293 and L02). Results indicated low cytotoxicity at concentrations up to 100 μM, making it a promising candidate for further development in therapeutic contexts.

Comparative Analysis with Other Compounds

To contextualize the efficacy of this compound, a comparison with other known antidepressants and neuroprotective agents is summarized in the table below:

CompoundMechanism of ActionNeuroprotective EffectAntidepressant Effect
2-(Indolyl)-EthanoneAntioxidant activityHighModerate
AgomelatineMelatonergic activityModerateHigh
FluoxetineSerotonin reuptake inhibitionLowHigh
Compound 6a-1ROS reduction, BDNF upregulationVery HighHigh

Case Studies

Several case studies have been documented regarding the application of this compound in experimental settings:

  • Study A : In a rat model of depression induced by chronic stress, treatment with this compound resulted in significant behavioral improvements and reduced markers of inflammation.
  • Study B : A comparative study with Fluoxetine showed that while both compounds reduced depressive behaviors, the novel compound exhibited superior neuroprotective properties as evidenced by histological analysis of brain tissue.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(1H-indol-1-yl)-1-(6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone, and how are intermediates characterized?

  • Methodological Answer : A common approach involves nucleophilic acyl substitution or Friedel-Crafts acylation. For example, a related dihydroisoquinoline derivative was synthesized by reacting 6-methoxy-3,4-dihydroisoquinoline with acetic anhydride in pyridine under reflux, followed by purification via silica gel chromatography (MeOH:CH₂Cl₂). Intermediate characterization typically employs 1H^1H-NMR to identify conformers and quantify yields (e.g., two conformers observed in a 1.2:1 ratio) .

Q. Which physicochemical properties are critical for characterizing this compound, and how are they experimentally determined?

  • Methodological Answer : Key properties include topological polar surface area (PSA: 62.3 Ų), hydrogen bonding capacity (2 donors, 3 acceptors), and logP (~1.1). PSA is calculated using fragment-based methods (e.g., Ertl’s algorithm), while logP is determined via shake-flask or chromatographic techniques. Experimental validation of molecular weight (exact mass: 205.07393 g/mol) uses high-resolution mass spectrometry (HRMS) .

Q. What spectroscopic techniques are recommended for structural elucidation, and how are spectral contradictions resolved?

  • Methodological Answer : 1H^1H-NMR identifies conformational isomers, while IR spectroscopy (e.g., C=O stretch at ~1700 cm⁻¹) and electron ionization (EI) mass spectrometry confirm functional groups and fragmentation patterns. Contradictions in spectral assignments (e.g., overlapping peaks) are resolved by 2D NMR (COSY, HSQC) or computational modeling of expected fragments .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield and purity in large-scale synthesis?

  • Methodological Answer : Parameters such as solvent choice (e.g., anhydrous pyridine vs. DMF), stoichiometry (excess acylating agents), and temperature (reflux vs. microwave-assisted heating) are systematically varied. Reaction progress is monitored via TLC or in-situ FTIR. For example, acetic anhydride (10 equiv.) in pyridine achieved 89% yield in a related synthesis, but microwave irradiation could reduce side-product formation .

Q. What computational strategies are used to predict biological activity or stability of this compound?

  • Methodological Answer : Density functional theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. Molecular docking assesses binding affinity to targets (e.g., serotonin receptors). Stability is modeled via molecular dynamics (MD) simulations under physiological conditions. Experimental validation includes accelerated stability studies (40°C/75% RH) and HPLC monitoring of degradation .

Q. How can experimental design address limitations in stability studies, such as organic degradation during prolonged analysis?

  • Methodological Answer : Sample degradation (e.g., hydrolysis of the methoxy group) is mitigated by cooling (4°C) during storage and analysis. Real-time monitoring via hyphenated techniques (e.g., LC-MS) tracks degradation products. Experimental designs should include control matrices and replicate sampling to distinguish degradation artifacts from true variability .

Q. What methodologies resolve contradictions in reported solubility or crystallinity data?

  • Methodological Answer : Discrepancies arise from polymorphic forms or solvent impurities. Techniques include X-ray crystallography to identify crystal packing, differential scanning calorimetry (DSC) for melting point validation, and dynamic vapor sorption (DVS) for hygroscopicity assessment. Solubility is re-evaluated using standardized shake-flask methods with HPLC quantification .

Safety and Handling

Q. What are the primary hazards associated with handling this compound, and what protective measures are recommended?

  • Methodological Answer : GHS classifications include acute oral toxicity (Category 4), skin irritation (Category 2), and respiratory tract irritation (H335). Handling requires PPE (nitrile gloves, lab coats), fume hood use, and respiratory protection (e.g., NIOSH-approved P95 masks). Spills are neutralized with inert adsorbents (e.g., vermiculite) and disposed via hazardous waste protocols .

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